molecular formula C7H11N3O2 B2991821 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide CAS No. 31119-92-3

2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide

Cat. No.: B2991821
CAS No.: 31119-92-3
M. Wt: 169.184
InChI Key: UXRWLNHNWAIDMN-UHFFFAOYSA-N
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Description

2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide is a chemical compound built on an imidazolidinone core, a scaffold of significant interest in medicinal and organic chemistry. The structure features a 2-oxoimidazolidine group, a urea derivative also known as imidazolidin-2-one , which is functionalized with a carboxamide linker and a terminal prop-2-en-1-yl (allyl) group. This allyl moiety can serve as a versatile chemical handle for further synthetic elaboration, for instance, in metal-catalyzed coupling reactions . The imidazolidinone core is a privileged structure in drug discovery. Compounds based on this scaffold, such as 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides, have been explored as potent matrix metalloproteinase-13 inhibitors . Furthermore, the related commercial drug Pramiconazole is synthesized from a 2-oxoimidazolidine-1-carboxamide intermediate, demonstrating the real-world application of this chemotype in developing active pharmaceutical ingredients . The broader class of imidazole and imidazolidine-containing compounds is known to exhibit a wide spectrum of pharmacological properties, including antibacterial, antitumor, anti-inflammatory, and antiviral activities . This product is intended for research purposes as a key intermediate or building block for the synthesis of more complex molecules, for use in the development of novel bioactive compounds, or for structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-oxo-N-prop-2-enylimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-3-8-6(11)10-5-4-9-7(10)12/h2H,1,3-5H2,(H,8,11)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRWLNHNWAIDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide typically involves the reaction of prop-2-en-1-ylamine with a suitable carbonyl compound under controlled conditions. One common method is the reaction of prop-2-en-1-ylamine with ethyl chloroformate in the presence of a base such as triethylamine, followed by cyclization to form the imidazolidine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Amine derivatives, including secondary and tertiary amines.

  • Substitution Products: Derivatives with various functional groups, such as alkylated or acylated compounds.

Scientific Research Applications

2-Oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acids, nucleotides, or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Ring Type Key Properties/Activities
This compound C₇H₉N₃O₂ 167.17 Allyl (prop-2-en-1-yl) Imidazolidine Hypothesized antimicrobial activity (inferred)
2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide C₇H₈N₂O₂S 184.22 Propargyl (prop-2-yn-1-yl) Thiazolidine Higher lipophilicity (due to sulfur atom)
N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide C₁₆H₂₁N₅O₃ 331.38 Cyclohexyl, 4-nitrophenyl Imidazoline Antifungal activity (Candida albicans)
2-oxo-N-phenylpyrrolidine-1-carboxamide C₁₁H₁₂N₂O₂ 204.23 Phenyl Pyrrolidine Increased rigidity (5-membered ring)
2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide C₁₃H₁₄F₃N₃O₃ 317.26 Trifluoro-hydroxy-phenylpropyl Imidazolidine Enhanced metabolic stability (fluorine atoms)

Key Insights

Ring Type Variations: Imidazolidine vs. Imidazolidine vs. Pyrrolidine: The pyrrolidine analog () has a smaller, more rigid five-membered ring, which may enhance binding specificity in enzyme interactions .

Substituent Effects :

  • The allyl group in the target compound offers a reactive site for further functionalization (e.g., Michael additions) compared to the propargyl group in , which introduces sp-hybridized carbons .
  • Bulky substituents, such as the tetrahydroquinazolinyl-piperidinyl group in (MW 344.4), reduce solubility but may improve target binding affinity in complex biological systems .

Biological Activity :

  • The N-cyclohexyl imidazoline derivative () demonstrated moderate antifungal activity by inhibiting 14-α-sterol demethylase, similar to fluconazole. This suggests that imidazolidine derivatives with optimized substituents (e.g., allyl groups) could exhibit comparable mechanisms .
  • The trifluoro-hydroxy-phenylpropyl substituent () enhances metabolic stability and electronegativity, making it a candidate for drug design requiring prolonged half-life .

Biological Activity

The compound 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide is a member of the imidazolidine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The structure of this compound features an imidazolidine ring with a carbonyl group and an allyl substituent. This unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that imidazolidine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells. For instance, studies have shown that similar compounds can effectively inhibit cancer cell proliferation by targeting enzymes essential for DNA synthesis .

Table 1: Summary of Anticancer Activities of Imidazolidine Derivatives

CompoundCell Lines TestedIC50 Value (µM)Mechanism of Action
This compoundMCF-7, HepG2< 50Induces apoptosis
4-Amino-pyrazoleA375, B1610 - 20Inhibits DNA replication
Imidazole derivativesHeLa, LS180< 30DNA intercalation

Antimicrobial Activity

Imidazolidine derivatives have also demonstrated notable antimicrobial activity against various pathogens. The presence of the imidazolidine scaffold enhances their ability to disrupt microbial cell membranes and inhibit growth. For example, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Imidazole derivativesEscherichia coli16 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • DNA Interaction : Similar imidazole derivatives have been shown to intercalate with DNA, disrupting replication processes and leading to cytotoxic effects .
  • Antimicrobial Action : The compound's ability to disrupt microbial membranes contributes to its antimicrobial efficacy.

Study 1: Anticancer Activity in MCF-7 Cells

In a recent study, the effects of this compound were evaluated on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with observed morphological changes consistent with apoptosis .

Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus. The MIC was determined to be 32 µg/mL, demonstrating effective inhibition of bacterial growth and suggesting potential therapeutic applications in treating infections.

Q & A

Q. How can high-throughput screening (HTS) pipelines prioritize derivatives for SAR studies?

  • Methodological Answer :
  • Library Synthesis : Parallel solution-phase synthesis (e.g., amidation of carboxylic acid intermediates) generates 50–100 analogs.
  • Automated Assays : 384-well plate formats test inhibition of enzymatic targets (e.g., proteases).
  • QSAR Modeling : Partial Least Squares (PLS) regression correlates substituent effects (e.g., Hammett σ values) with activity. Cluster analysis (e.g., k-means) groups compounds by bioactivity .

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